2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride
Description
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold, a primary amine at the 4-position, and an acetonitrile substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-(4-amino-1-bicyclo[2.2.2]octanyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c11-8-7-9-1-4-10(12,5-2-9)6-3-9;/h1-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWPJFPWLLDDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride typically involves the following steps:
Bicyclo[2.2.2]octane Derivation: The starting material is often a bicyclo[2.2.2]octane derivative, which undergoes functionalization to introduce the amine group.
Amination Reaction:
Nitrile Formation: The acetonitrile moiety is introduced through a cyano group addition reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines or other reduced derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reactions: Nucleophiles like alkyl halides and amines, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Primary amines, secondary amines, and other reduced forms.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound and its acetic acid analog) exhibit higher aqueous solubility compared to free bases. The hydroxyl-bearing derivative (4-aminobicyclo[2.2.2]octan-1-ol hydrochloride) may have intermediate solubility due to hydrogen bonding .
- Stability: Nitriles are generally stable under acidic conditions but may hydrolyze to carboxylic acids in strong base. In contrast, the hydroxyl group in 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride is prone to oxidation or esterification .
Biological Activity
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride, often referred to as a bicyclic amine compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride
- CAS Number: 75208-52-5
- Molecular Formula: C9H14N2·HCl
- Molecular Weight: 150.23 g/mol
Biological Activity Overview
The biological activity of 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride has been primarily investigated for its effects on various protozoal infections and other therapeutic applications.
Antiprotozoal Activity
Research indicates that derivatives of bicyclic amines exhibit significant antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei. A study highlighted the synthesis of 4-aminobicyclo[2.2.2]octan derivatives, which demonstrated promising results against the K1 strain of Plasmodium falciparum, known for its resistance to conventional treatments .
Structure-Activity Relationship (SAR)
The effectiveness of these compounds is influenced by their structural modifications:
- Amino Substituents: Variations in the amino group significantly impact activity.
- Chain Length: Longer alkyl chains in acetic acid derivatives enhance antiplasmodial potency.
| Compound Type | Antiplasmodial Activity | Notable Findings |
|---|---|---|
| 4-Aminobicyclo[2.2.2]octan Derivatives | High | Effective against resistant strains |
| Propanoate vs Butanoate Analogues | Butanoate > Propanoate | Increased potency with longer chains |
The precise mechanism through which 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile exerts its biological effects involves interference with protozoal metabolism and replication processes. The compound is believed to disrupt cellular functions by inhibiting specific enzymes critical for pathogen survival.
Case Studies
- Antimalarial Efficacy : In a controlled study, various derivatives were tested against Plasmodium strains, revealing that modifications to the bicyclic structure significantly enhanced efficacy compared to standard antimalarial drugs.
- Antitrypanosomal Activity : Another investigation focused on the compound's effects on Trypanosoma brucei rhodesiense, where certain structural analogs demonstrated remarkable activity levels, suggesting potential for developing new treatments for African sleeping sickness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
